Cas no 56227-56-6 (2-(4-Benzoyl-1-piperazinyl)ethanol)

2-(4-Benzoyl-1-piperazinyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-(4-Benzoyl-1-piperazinyl)ethanol
- 1-(2'-Hydroxyethyl)-4-benzoylpiperazin
- 1-benzoyl-4-(2-hydroxy-ethyl)-piperazine
- 2-(4-benzoylpiperazin-1-yl)ethanol
- 2-(4-benzoyl-piperazin-1-yl)-ethanol
- 2-(4-Benzoyl-piperazino)-aethanol
- 2-(4-benzoyl-piperazino)-ethanol
- 4-(2-hydroxyethyl)piperazinyl phenyl ketone
- AC1MMILS
- ARONIS24328
- CTK5A4813
- Oprea1_856334
- SureCN1192814
- DBMBIBSNWGXLHE-UHFFFAOYSA-N
- SCHEMBL1192814
- 2-(4-benzoylpiperazin-1-yl)ethan-1-ol
- DTXSID30390769
- 56227-56-6
- 1-(2'-hydroxyethyl)-4-benzoylpiperazine
- EN300-311956
- CS-0245818
- STL290413
- [4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone
- (4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methanone
- [4-(2-hydroxyethyl)piperazin-1-yl](phenyl)methanone
- AKOS003587950
-
- MDL: MFCD02973574
- インチ: InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2
- InChIKey: DBMBIBSNWGXLHE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCO
計算された属性
- 精确分子量: 234.136827821g/mol
- 同位素质量: 234.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 43.8Ų
2-(4-Benzoyl-1-piperazinyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311956-0.25g |
2-(4-benzoylpiperazin-1-yl)ethan-1-ol |
56227-56-6 | 95.0% | 0.25g |
$48.0 | 2025-03-19 | |
Enamine | EN300-311956-1.0g |
2-(4-benzoylpiperazin-1-yl)ethan-1-ol |
56227-56-6 | 95.0% | 1.0g |
$128.0 | 2025-03-19 | |
Enamine | EN300-311956-2.5g |
2-(4-benzoylpiperazin-1-yl)ethan-1-ol |
56227-56-6 | 95.0% | 2.5g |
$252.0 | 2025-03-19 | |
Enamine | EN300-311956-10g |
2-(4-benzoylpiperazin-1-yl)ethan-1-ol |
56227-56-6 | 95% | 10g |
$595.0 | 2023-09-05 | |
Enamine | EN300-311956-0.1g |
2-(4-benzoylpiperazin-1-yl)ethan-1-ol |
56227-56-6 | 95.0% | 0.1g |
$35.0 | 2025-03-19 | |
Enamine | EN300-311956-0.5g |
2-(4-benzoylpiperazin-1-yl)ethan-1-ol |
56227-56-6 | 95.0% | 0.5g |
$85.0 | 2025-03-19 | |
1PlusChem | 1P00DD9M-250mg |
2-(4-Benzoyl-1-piperazinyl)ethanol |
56227-56-6 | 95% | 250mg |
$89.00 | 2025-02-26 | |
1PlusChem | 1P00DD9M-100mg |
2-(4-Benzoyl-1-piperazinyl)ethanol |
56227-56-6 | 95% | 100mg |
$74.00 | 2025-02-26 | |
1PlusChem | 1P00DD9M-2.5g |
2-(4-Benzoyl-1-piperazinyl)ethanol |
56227-56-6 | 95% | 2.5g |
$315.00 | 2025-02-26 | |
A2B Chem LLC | AG22922-1g |
(4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methanone |
56227-56-6 | 95% | 1g |
$170.00 | 2024-04-19 |
2-(4-Benzoyl-1-piperazinyl)ethanol 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-(4-Benzoyl-1-piperazinyl)ethanolに関する追加情報
Introduction to 2-(4-Benzoyl-1-piperazinyl)ethanol (CAS No. 56227-56-6)
2-(4-Benzoyl-1-piperazinyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 56227-56-6, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine derivative class, which is widely recognized for its versatile applications in drug development due to its unique structural and pharmacological properties. The presence of a benzoyl group at the 4-position of the piperazine ring and an ethanol side chain contributes to its distinctive chemical behavior and biological activity.
The molecular structure of 2-(4-Benzoyl-1-piperazinyl)ethanol features a central piperazine core, which is a six-membered heterocyclic amine containing two nitrogen atoms. This structural motif is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in medicinal chemistry. The benzoyl group at the 4-position enhances the compound's lipophilicity and stability, while the ethanol moiety introduces a polar region that can influence solubility and metabolic pathways.
In recent years, 2-(4-Benzoyl-1-piperazinyl)ethanol has garnered attention in academic and industrial research due to its potential applications in the development of novel therapeutic agents. Its piperazine moiety is particularly relevant in the design of drugs targeting neurological disorders, such as depression, anxiety, and schizophrenia. The benzoyl group can serve as a pharmacophore, contributing to binding affinity and selectivity against specific biological targets.
One of the most compelling aspects of 2-(4-Benzoyl-1-piperazinyl)ethanol is its role as an intermediate in synthesizing more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications at the benzoyl or ethanol groups can lead to compounds with improved bioavailability, reduced toxicity, or targeted action on specific disease pathways.
Recent studies have explored the use of 2-(4-Benzoyl-1-piperazinyl)ethanol in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The piperazine ring's ability to mimic natural amino acids allows it to interact with ATP-binding sites on kinases, thereby inhibiting their activity. The benzoyl group further enhances binding interactions by forming hydrogen bonds or hydrophobic interactions with key residues in the enzyme active site.
The compound's potential in central nervous system (CNS) drug discovery has also been highlighted in recent research. Piperazine derivatives are known for their ability to cross the blood-brain barrier, making them suitable for treating neurological conditions. Studies have shown that 2-(4-Benzoyl-1-piperazinyl)ethanol and its derivatives exhibit promising effects on neurotransmitter systems involved in mood regulation and cognitive function.
Another area of interest is the application of 2-(4-Benzoyl-1-piperazinyl)ethanol in developing antiviral agents. The structural features of this compound allow it to interfere with viral replication processes by inhibiting essential enzymes or proteins. Researchers have investigated its potential against various viruses, including those causing infectious diseases, highlighting its broad-spectrum antiviral activity.
The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between piperazine derivatives and benzoylated precursors, followed by functional group transformations to introduce the ethanol moiety. Advances in synthetic methodologies have improved yield and purity, making it more feasible for large-scale production.
In conclusion, 2-(4-Benzoyl-1-piperazinyl)ethanol (CAS No. 56227-56-6) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and derivatives of this compound, reinforcing its importance in modern medicinal chemistry.
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